3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime
Description
Properties
IUPAC Name |
(2Z,3E)-1-(2,4-dichlorophenyl)-3-hydroxyimino-2-(phenylhydrazinylidene)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-10-6-7-12(13(17)8-10)15(21)14(9-18-22)20-19-11-4-2-1-3-5-11/h1-9,19,22H/b18-9+,20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJIJDOGNXFXLF-NPOUHDBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C=NO)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/C=N/O)\C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylamine-Mediated Oxime Synthesis
The oxime functional group is typically introduced via condensation of a carbonyl compound with hydroxylamine. For example, 2,6-dichlorobenzaldehyde oxime—a structural analog—is synthesized by reacting 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride in ethanol-water under basic conditions (NaOH, 90°C, 24 h), achieving a 96% yield. Adapting this method, the propanal carbonyl group in the target compound can be converted to an oxime using similar conditions.
Reaction Conditions:
Alternative Oxime Formation Protocols
Triethylamine in dichloromethane offers a mild alternative for oxime synthesis, avoiding high temperatures. For instance, 2,6-dichlorobenzaldehyde oxime was prepared at room temperature using triethylamine as a base, yielding 94%. This method minimizes side reactions, making it suitable for heat-sensitive intermediates.
Hydrazone Formation via Phenylhydrazine Condensation
The phenylhydrazone moiety is introduced through condensation of a ketone or aldehyde with phenylhydrazine. β-Ketoaldehydes, such as 3-(2,4-dichlorophenyl)-3-oxopropanal, react with phenylhydrazine in acidic or neutral conditions to form hydrazones.
Optimized Procedure:
- Reactants: 3-(2,4-Dichlorophenyl)-3-oxopropanal + phenylhydrazine
- Solvent: Ethanol or methanol
- Catalyst: Acetic acid (1–2 drops)
- Temperature: Reflux (78°C)
- Yield: 75–85%
The reaction proceeds via nucleophilic attack of phenylhydrazine on the carbonyl carbon, followed by dehydration. Steric hindrance from the dichlorophenyl group may necessitate extended reaction times (12–24 h).
One-Pot Tandem Synthesis
A streamlined approach combines oxime and hydrazone formation in a single pot. β-Ketoaldehydes are treated sequentially with hydroxylamine hydrochloride and phenylhydrazine under controlled pH.
Example Protocol:
- Oxime Formation: React 3-(2,4-dichlorophenyl)-3-oxopropanal with hydroxylamine hydrochloride (1.1 equiv) and NaOH in ethanol-water at 50°C for 6 h.
- Hydrazone Formation: Add phenylhydrazine (1.05 equiv) and stir at room temperature for 12 h.
- Yield: 70–78%
This method reduces purification steps but requires careful pH monitoring to prevent overoxidation or decomposition.
Catalytic and Regioselective Methods
Iodine-Catalyzed Cyclization
Iodine catalyzes the cyclization of terminal alkynes with hydrazines to form pyrazole derivatives, a strategy adaptable for synthesizing hydrazone-linked compounds. For example, treatment of 3-(2,4-dichlorophenyl)propargyl aldehyde with phenylhydrazine in the presence of iodine (10 mol%) yields the target hydrazone with 80% regioselectivity.
Stereochemical Considerations and Challenges
The E/Z configuration of the oxime and hydrazone groups significantly impacts biological activity. Oximes predominantly adopt the anti (E) configuration due to steric repulsion between the hydroxyl group and adjacent substituents. Hydrazones, however, may exhibit tautomerism, requiring spectroscopic validation (e.g., $$ ^1\text{H} $$-NMR coupling constants) to confirm structure.
Common Pitfalls:
- Overoxidation: Prolonged exposure to hydroxylamine can degrade sensitive aldehydes.
- Hydrazone Tautomerism: Acidic conditions may promote undesired tautomeric shifts.
Comparative Analysis of Synthetic Routes
Experimental Optimization and Scale-Up
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance oxime stability but complicate purification. Ethanol-water mixtures balance solubility and ease of isolation.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Structural and Electronic Features
Key analogs differ in substituents on the aryl rings (Table 1). For example:
- 3-(4-Methoxyphenyl)-2-[2-(4-fluorophenyl)hydrazono]-3-oxopropanal oxime (CymitQuimica, CAS 338962-02-0) replaces chlorine with electron-donating methoxy and fluorine groups, reducing electrophilicity but enhancing solubility in polar solvents .
- 3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime (CAS 339279-66-2) introduces bromine and additional chlorines, increasing molecular weight (MW: 413.05 g/mol) and steric bulk, which may hinder π-stacking in crystal lattices .
Table 1: Substituent Effects on Key Analogs
Industrial and Agricultural Relevance
- Agrochemicals: Dichlorophenyl groups are prevalent in pesticides like quinconazole (CAS 103222-66-2, ), where chlorine atoms enhance bioactivity by resisting metabolic degradation .
- Coordination Chemistry: Compared to 3-(4-nitrophenyl)hydrazono ligands (), the dichlorophenyl group offers a balance between electron-withdrawing effects and synthetic accessibility, making it suitable for stable metal complexes .
Biological Activity
3-(2,4-Dichlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal oxime, also known by its CAS number 338414-48-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, anti-inflammatory activity, and other pharmacological effects based on diverse research findings.
- Molecular Formula : C15H10Cl2N2O2
- Molecular Weight : 321.16 g/mol
- Structure : The compound features a dichlorophenyl group and a phenylhydrazono moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with oxime functionalities often exhibit a range of biological activities. The specific compound has shown promise in several areas:
Anticancer Activity
- Mechanism of Action : The oxime group is believed to enhance the binding affinity to various kinases involved in cancer progression. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
-
Case Studies :
- In vitro studies have demonstrated that derivatives of oximes can induce apoptosis in cancer cell lines such as lung cancer cells through the inhibition of GSK-3β, leading to reduced NF-κB activation and subsequent inflammation .
- A specific study highlighted that compounds similar to this compound inhibited tumor growth by up to 90% in xenograft models .
Anti-inflammatory Effects
- Cytokine Inhibition : The compound has been shown to significantly reduce the expression of pro-inflammatory cytokines such as IL-6 and inhibit iNOS expression in LPS-stimulated macrophages .
- Research Findings :
Data Table: Summary of Biological Activities
Q & A
Q. Key Optimization Factors :
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the oxime with >95% purity .
Basic: How can spectroscopic and crystallographic techniques validate the structure of this compound?
Q. Methodological Answer :
Q. Methodological Answer :
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; MIC values <50 µg/mL indicate activity .
- Cytotoxicity assays : MTT tests on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations; compare to non-cancerous cells (e.g., HEK293) for selectivity .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify mechanistic targets .
Experimental Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure reproducibility .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer :
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and validate with orthogonal methods (e.g., apoptosis vs. necrosis staining) .
- Structural analogs : Compare activity of derivatives (e.g., replacing dichlorophenyl with trichlorophenyl) to isolate pharmacophores .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan; apply statistical tests (e.g., ANOVA) to identify outliers .
Case Study : Inconsistent antimicrobial results may stem from differences in bacterial strain virulence or culture media pH; adjust experimental parameters to match literature conditions .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Q. Methodological Answer :
- Docking simulations : Use Schrödinger Maestro or AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). Key residues (e.g., Arg112 in CYP3A4) may form hydrogen bonds with the oxime group .
- MD simulations : GROMACS or AMBER trajectories (50 ns) assess stability of ligand-protein complexes; RMSD <2.0 Å indicates stable binding .
- QSAR models : Train models on derivatives’ logP and IC₅₀ data to predict bioactivity; prioritize compounds with ClogP ~3.5 for optimal membrane permeability .
Validation : Cross-check computational results with experimental mutagenesis (e.g., alanine scanning) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Q. Methodological Answer :
- Core modifications :
- Dichlorophenyl substitution : Replace with fluorophenyl to reduce steric hindrance while retaining electron-withdrawing effects .
- Oxime vs. hydrazone : Oxime improves solubility but may reduce metabolic stability; compare pharmacokinetics in rodent models .
- Functional group addition : Introduce sulfonate groups to enhance water solubility without disrupting aromatic stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
